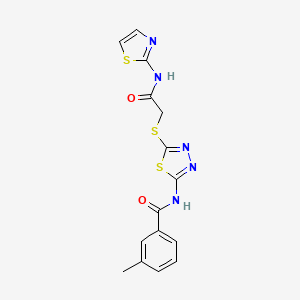

3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

描述

3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzamide moiety via a thioether bridge. This compound is structurally optimized for targeting microbial and enzymatic pathways, leveraging the thiadiazole scaffold’s known role in antimicrobial and anticancer agents .

属性

IUPAC Name |

3-methyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2S3/c1-9-3-2-4-10(7-9)12(22)18-14-19-20-15(25-14)24-8-11(21)17-13-16-5-6-23-13/h2-7H,8H2,1H3,(H,16,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXRDHLDVJRPPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It is known that thiazole derivatives have been found to exhibit diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to interact with various biological targets to exert their effects. The exact interaction would depend on the specific structure of the derivative and the target it interacts with.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, pain sensation, microbial growth, viral replication, nerve function, and tumor growth, among others.

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects could potentially include reduced inflammation, alleviation of pain, inhibition of microbial growth or viral replication, protection of nerve cells, and inhibition of tumor growth.

生物活性

3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that incorporates multiple pharmacologically active moieties, including thiazole, thiadiazole, and benzamide. This structural diversity contributes to its significant biological activities, which have been the subject of various research studies.

Overview of Biological Activities

The compound exhibits a range of biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory domains. The thiazole and thiadiazole moieties are known for their potential as enzyme inhibitors and receptor modulators.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole ring demonstrate notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting significant potency compared to standard antibiotics .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-methyl-N-(5-(... | 32.6 | Candida albicans |

| 2-amino-1,3,4-thiadiazole derivatives | 47.5 | E. coli |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Notably, derivatives of 1,3,4-thiadiazoles have shown cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and H460 (lung cancer). IC50 values for these compounds often fall within the range of 0.28 to 10 µg/mL .

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| HCT116 | 3.29 | High |

| MCF-7 | 0.28 | Very High |

| H460 | 10 | Moderate |

The mechanism by which this compound exerts its effects involves interaction with specific targets in cellular pathways. It may act as an enzyme inhibitor by binding to the active sites of enzymes or modulating receptor functions through agonistic or antagonistic actions .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a related thiadiazole derivative displayed superior activity against Candida albicans compared to fluconazole, highlighting the potential of these compounds in treating fungal infections .

- Cytotoxicity Assessment : In vitro tests revealed that certain thiadiazole derivatives inhibited growth in multiple cancer cell lines with varying degrees of effectiveness. The structure–activity relationship analysis indicated that modifications at specific positions on the thiadiazole ring significantly influenced their anticancer activity .

相似化合物的比较

Research Implications

The compound’s balance of lipophilicity and anticandidal activity positions it as a promising lead for antifungal drug development. However, structural optimization (e.g., hybridizing with cyano groups for enzyme inhibition) could broaden its therapeutic scope. Further studies on in vivo pharmacokinetics and toxicity are warranted.

常见问题

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

- Methodological Answer: Synthesis optimization requires precise control of:

- Temperature : Reactions often proceed under reflux (e.g., 80–100°C) to enhance kinetics while avoiding decomposition .

- Solvent Choice : Polar aprotic solvents like DMF or THF improve solubility of intermediates, while ethanol/water mixtures aid in precipitation for purification .

- Catalysts/Reagents : Coupling agents (e.g., EDCI, HOBt) are critical for amide bond formation, and bases like triethylamine neutralize byproducts .

- Reaction Monitoring : Thin-layer chromatography (TLC) with chloroform:acetone (3:1) tracks progress, while HPLC ensures final purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing structural integrity?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen environments (e.g., δ 7.52–7.94 ppm for aromatic protons) .

- Infrared Spectroscopy (IR) : Peaks at 1649–1670 cm⁻¹ indicate carbonyl (C=O) groups; 3310 cm⁻¹ corresponds to N–H stretches .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion matching C₁₆H₁₅N₅O₃S₃) .

- X-ray Crystallography : Resolves bond lengths (e.g., C=N: 1.27–1.32 Å; C–N: ~1.47 Å) and dihedral angles for stereochemical confirmation .

Advanced Research Questions

Q. How can computational methods predict biological targets and mechanisms of action?

- Methodological Answer:

- Molecular Docking : Software like AutoDock Vina assesses binding affinity to targets (e.g., kinases, DNA topoisomerases). For example, thiazole-thiadiazole hybrids show ΔG values ≤ -8 kcal/mol, suggesting strong interactions .

- QSAR Modeling : Correlates substituent electronic effects (e.g., electron-withdrawing groups like –CF₃) with bioactivity trends (IC₅₀ values) .

- MD Simulations : Evaluates stability of ligand-protein complexes over 100 ns trajectories, identifying key hydrogen bonds (e.g., NH⋯O=C) .

Q. What strategies resolve contradictions in bioactivity data across studies of analogous compounds?

- Methodological Answer:

- Comparative Assays : Standardize protocols (e.g., MTT assay for cytotoxicity) to minimize variability in IC₅₀ values .

- Metabolic Stability Testing : Liver microsome assays (e.g., human CYP450 isoforms) differentiate intrinsic activity from pharmacokinetic artifacts .

- Structural-Activity Landscapes : Cluster analogs by substituent patterns (e.g., methyl vs. methoxy groups) to identify outliers in activity datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。